
(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxymethylidene group attached to a nitriloalaninamide backbone, which imparts distinctive chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide typically involves the reaction of ethoxymethylidene derivatives with nitriloalaninamide precursors. One common method includes the condensation of ethoxymethylidene malononitrile with alaninamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can optimize reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and application.
Aplicaciones Científicas De Investigación
(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nitriloalaninamide backbone can engage in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethoxymethylidene derivatives: Compounds like ethoxymethylidene malononitrile and ethoxymethylidene cyanoacetate share structural similarities and exhibit comparable reactivity.
Nitriloalaninamide analogs: Other nitriloalaninamide derivatives with different substituents can also be compared in terms of their chemical and biological properties.
Uniqueness
(e)-n2-(Ethoxymethylidene)-3-nitriloalaninamide stands out due to its unique combination of an ethoxymethylidene group and a nitriloalaninamide backbone. This structural arrangement imparts distinctive reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
37842-62-9 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
ethyl N-(2-amino-1-cyano-2-oxoethyl)methanimidate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-4-9-5(3-7)6(8)10/h4-5H,2H2,1H3,(H2,8,10) |
Clave InChI |
GOTSABRLLSDDQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC=NC(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





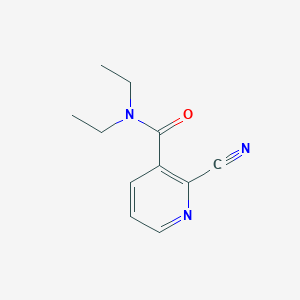
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
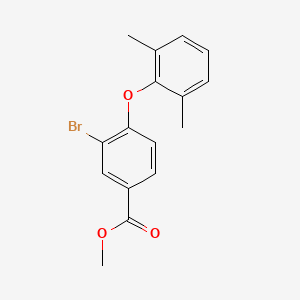
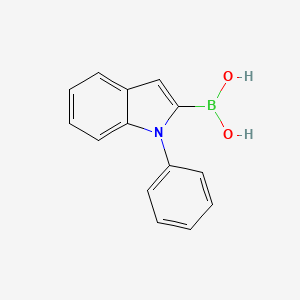
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)

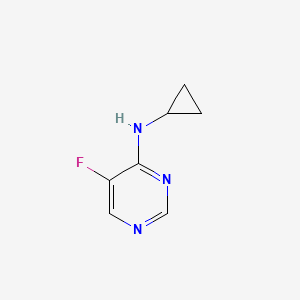
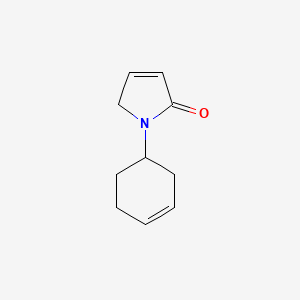
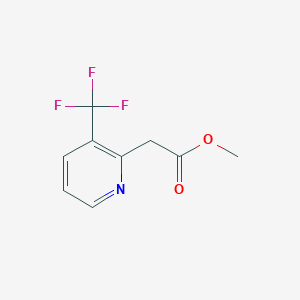
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)
